molecular formula C8H8Cl2N4 B1416694 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 21254-22-8

4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue: B1416694
Numéro CAS: 21254-22-8
Poids moléculaire: 231.08 g/mol
Clé InChI: SHTPXXJWYCEZPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a white solid with a melting point of 248–250°C .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the chloro derivative with the selected aromatic amine . The reaction mixture is heated under reflux for 6 hours, then cooled, and the obtained solid is filtered, dried, and recrystallized from ethanol .


Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 248–250°C . Its IR (KBr) cm −1 values are: 3387 (NH), 3098 (CH aromatic), 2961 (CH aliphatic) .

Applications De Recherche Scientifique

Pharmacological Activities

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including 4,6-dichloro derivatives, are noted for their diverse pharmacological activities. The study by Ogurtsov and Rakitin (2021) highlights the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a closely related compound, illustrating its potential as an intermediate for substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Synthesis and Modification

The synthesis and modification of 4,6-dichloropyrazolo[3,4-d]pyrimidine have been explored in various studies. For instance, Cottam and colleagues (1983) described selective glycosylation processes involving 4,6-dichloropyrazolo[3,4-d]pyrimidine, leading to new synthetic routes for important analogs like inosine, guanosine, adenosine, and isoguanosine (Cottam et al., 1983). Additionally, Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine, investigating their affinity for adenosine receptors (Harden et al., 1991).

Kinase Inhibitors

Pyrazolo[4,3-d]pyrimidines, a structurally related group, have garnered interest as potential kinase inhibitors. Havlícek and colleagues (2015) detailed the formation of a novel pyrazolo[4,3-d]pyrimidine derivative, highlighting its application in synthesizing analogs of known kinase inhibitors (Havlícek et al., 2015).

Anticancer and Anti-5-Lipoxygenase Agents

A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of these compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

Electrochemical Studies

The electrochemical properties of compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione were studied by Dryhurst (1976), offering insights into the electrochemical behaviors of related pyrazolopyrimidine compounds (Dryhurst, 1976).

Crystal Structure Analysis

The crystal structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines were analyzed by Trilleras et al. (2008), providing essential information on the molecular configurations and potential applications of these compounds in various fields (Trilleras et al., 2008).

Antimicrobial Properties

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial activities were explored by El-sayed et al. (2017), highlighting the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).

Analyse Biochimique

Biochemical Properties

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, preventing the proliferation of cancer cells . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further enhancing its therapeutic potential .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death. This effect is mediated through the inhibition of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can effectively reduce the growth and spread of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the ATP-binding site of CDK2, thereby preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme . Additionally, the compound has been shown to inhibit other kinases and signaling molecules, further contributing to its anticancer activity . Changes in gene expression, particularly those related to cell cycle regulation and apoptosis, have also been observed in response to treatment with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Short-term exposure to the compound results in rapid inhibition of CDK2 activity and subsequent cell cycle arrest . Long-term studies have shown that continuous treatment with this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound has the potential for long-term therapeutic use with consistent efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic use. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation and sulfation . The interaction of this compound with metabolic enzymes can influence its bioavailability and efficacy . Additionally, the compound has been shown to affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters . These factors determine the localization and concentration of the compound in different tissues, affecting its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, it can translocate to the nucleus, where it may influence gene expression and cell cycle regulation . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.

Propriétés

IUPAC Name

4,6-dichloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTPXXJWYCEZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654990
Record name 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-22-8
Record name 4,6-Dichloro-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21254-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.